molecular formula C9H10BrNOS B14073717 1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one

1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one

Cat. No.: B14073717
M. Wt: 260.15 g/mol
InChI Key: GWWKTNIYRLWOOB-UHFFFAOYSA-N
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Description

1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2-Amino-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products include azides, thiocyanates, or substituted amines.

    Oxidation: Products include disulfides or sulfonic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and mercapto groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

    1-(2-Amino-4-mercaptophenyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and applications.

    1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one: Similar structure but with the bromine atom at a different position, leading to distinct chemical properties.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(2-amino-4-sulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C9H10BrNOS/c1-5(10)9(12)7-3-2-6(13)4-8(7)11/h2-5,13H,11H2,1H3

InChI Key

GWWKTNIYRLWOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)S)N)Br

Origin of Product

United States

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